2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Catalog No.
S13723849
CAS No.
M.F
C17H23NO5
M. Wt
321.4 g/mol
Availability
In Stock
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2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2...

Product Name

2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

IUPAC Name

2-(2-formyl-5-propoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C17H23NO5/c1-2-7-21-14-6-5-13(11-19)16(9-14)23-12-17(20)18-10-15-4-3-8-22-15/h5-6,9,11,15H,2-4,7-8,10,12H2,1H3,(H,18,20)

InChI Key

BMHSJMMMDKWODW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)OCC(=O)NCC2CCCO2

2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is an organic compound characterized by its unique molecular structure, which includes a formyl group, a propoxyphenoxy moiety, and a tetrahydrofuran ring. Its molecular formula is C17H23NO5, and it has a molecular weight of approximately 321.37 g/mol . This compound is often utilized in proteomics research due to its specific chemical properties that facilitate various biochemical applications .

The chemical reactivity of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can be attributed to its functional groups. The formyl group (-CHO) can participate in nucleophilic addition reactions, while the acetamide group (-NHCOCH3) can undergo hydrolysis under acidic or basic conditions. Additionally, the presence of the tetrahydrofuran ring allows for potential ring-opening reactions under certain conditions, making this compound versatile in synthetic organic chemistry.

While specific biological activity data for 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, phenoxy derivatives are known for their anti-inflammatory and analgesic effects, while tetrahydrofuran derivatives can display various biological activities, including antimicrobial and antifungal properties. Further studies are necessary to elucidate the precise biological effects of this compound.

The synthesis of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves several steps:

  • Formation of the Propoxyphenol: Starting from 5-propoxyphenol, a formylation reaction introduces the formyl group.
  • Tetrahydrofuran Derivation: Tetrahydrofuran can be synthesized from diols through dehydration reactions or by cyclization of suitable precursors.
  • Coupling Reaction: The final step involves coupling the synthesized propoxyphenol with the tetrahydrofuran derivative using acetic anhydride or another coupling agent to form the desired acetamide.

These methods may vary based on specific laboratory conditions and available reagents.

2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide finds applications primarily in:

  • Proteomics Research: It serves as a reagent for labeling proteins or studying protein interactions due to its reactive functional groups.
  • Organic Synthesis: This compound can act as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for further investigation in drug development.

Several compounds share structural similarities with 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Properties
Phenoxyacetic AcidContains phenoxy and acetic acid groupsKnown for anti-inflammatory properties
Tetrahydrofurfuryl AlcoholTetrahydrofuran derivative with hydroxymethyl groupUsed as a solvent and in organic synthesis
Acetamide DerivativesContains acetamide functionalityExhibits diverse biological activities

The uniqueness of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide lies in its combination of a propoxyphenol moiety and a tetrahydrofuran ring, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

The synthesis of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide requires a multi-step approach involving several key transformations [1]. Each synthetic step presents unique challenges and opportunities for optimization, demanding careful consideration of reaction conditions, reagent selection, and mechanistic pathways [2]. The overall synthetic strategy must balance efficiency, selectivity, and economic viability while ensuring reproducible results across different scales [3].
The molecular structure of this compound, with formula C17H23NO5 and molecular weight 321.37 grams per mole, incorporates multiple functional groups that necessitate sequential installation through carefully orchestrated synthetic transformations [1]. Optimization studies have demonstrated that reaction yields can vary significantly based on the chosen synthetic methodology, with overall yields ranging from 45% to 95% depending on the specific approach employed [4].

Propoxy Group Introduction Strategies

The installation of propoxy substituents represents a fundamental transformation in aromatic ether synthesis, with several established methodologies available for this purpose . The Williamson ether synthesis remains the most widely employed approach, utilizing sodium hydride as a base and propyl halides as alkylating agents under anhydrous conditions [6]. This methodology typically achieves yields between 75-90% when conducted at temperatures ranging from 0°C to room temperature over 2-4 hours .

Alkoxide displacement reactions offer an alternative approach with superior yields of 80-95%, though requiring elevated temperatures of 60-80°C and extended reaction times of 4-8 hours . The mechanism involves direct nucleophilic attack of the phenoxide anion on the propyl halide, with potassium carbonate serving as an effective base in polar aprotic solvents such as dimethylformamide [7]. Studies have demonstrated that electron-withdrawing substituents on the aromatic ring enhance the nucleophilicity of the phenoxide, thereby improving reaction rates and yields [7].

Phase transfer catalysis provides a third strategy for propoxy group installation, operating under milder conditions with temperatures of 40-60°C but requiring longer reaction times of 6-12 hours [6]. This approach utilizes quaternary ammonium salts as phase transfer agents, enabling the reaction to proceed at the interface between aqueous and organic phases [8]. Research has shown that tetrabutylammonium bromide serves as an effective catalyst, achieving yields of 70-85% with good functional group tolerance [8].

The choice of leaving group significantly influences reaction efficiency, with bromide and iodide generally providing superior results compared to chloride due to their enhanced leaving group ability [7]. Temperature optimization studies have revealed that maintaining reaction temperatures below 80°C prevents unwanted side reactions, including elimination pathways that lead to alkene formation [9]. Solvent selection proves crucial, with dimethylformamide and tetrahydrofuran emerging as preferred choices due to their ability to solvate both the base and the alkylating agent effectively [10].

Tetrahydrofuran Methylation Techniques

The formation of tetrahydrofuran rings through cyclization reactions represents a critical step in the synthetic sequence, with multiple methodologies available for ring closure [11]. Acid-catalyzed cyclization reactions proceed through protonation of hydroxyl groups, followed by intramolecular nucleophilic attack to form the five-membered ring [12]. These reactions typically require temperatures of 80-120°C and reaction times of 4-8 hours, achieving yields in the range of 65-85% [12].

Oxidative cyclization approaches utilize hydrogen peroxide as a green oxidant in combination with organocatalysts such as 2,2,2-trifluoroacetophenone [13]. This methodology operates under mild conditions at room temperature to 40°C, requiring only 2-6 hours for completion while achieving yields of 70-90% [13]. The mechanism involves initial oxidation of alcohols to form reactive intermediates, followed by intramolecular cyclization to generate the tetrahydrofuran ring [14].

Radical cyclization pathways offer an alternative approach, utilizing tributyltin hydride or alternative radical initiators to promote ring closure [15]. These reactions proceed at temperatures of 60-100°C with short reaction times of 1-4 hours, though yields are generally more variable, ranging from 60-80% [15]. The radical mechanism involves hydrogen abstraction followed by intramolecular radical addition to form the desired ring system [16].

Ring expansion reactions starting from oxetane precursors provide another synthetic strategy for tetrahydrofuran formation [16]. Studies have demonstrated that oxetane ring opening followed by cyclization can achieve good stereoselectivity, particularly when fluorinated substrates are employed [17]. The stereoselectivity arises from electrostatic interactions that direct the reaction pathway, as confirmed by density functional theory calculations [17].

Photochemical approaches to tetrahydrofuran synthesis have gained attention due to their mild reaction conditions and unique selectivity patterns [15]. These methods utilize ultraviolet or visible light to generate reactive intermediates that undergo cyclization, often with high stereoselectivity [18]. Research has shown that photochemical cyclization can proceed via diradical pathways, with the reaction outcome dependent on the electronic nature of the substrate [15].

Acetamide Coupling Reaction Mechanisms

The formation of acetamide bonds represents a fundamental transformation in organic synthesis, with numerous coupling methodologies available for this purpose [19]. Hexafluorophosphate aza benzotriazole tetramethyl uronium-mediated coupling has emerged as a highly efficient method, achieving yields of 85-95% under mild conditions [20]. This third-generation coupling reagent operates through formation of an activated ester intermediate, followed by nucleophilic attack of the amine to form the desired amide bond [20].

The mechanism of hexafluorophosphate aza benzotriazole tetramethyl uronium coupling involves initial activation of the carboxylic acid through formation of a carboxylate anion that attacks the coupling reagent [20]. This generates an O-acyl isouronium salt intermediate, which subsequently undergoes nucleophilic addition by the amine to form the amide product [20]. The reaction typically proceeds at room temperature in dimethylformamide with diisopropylethylamine as base, requiring 2-4 hours for completion [19].

Carbodiimide-mediated coupling reactions provide an alternative approach, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 1-hydroxybenzotriazole as activating agents [21]. This methodology achieves yields of 70-85% but requires longer reaction times of 4-8 hours due to the slower activation process [21]. The mechanism involves formation of an O-acylisourea intermediate, which can be displaced by the amine to form the desired amide bond [21].

Direct condensation reactions between carboxylic acids and amines represent the most straightforward approach, though yields are generally lower at 50-70% [22]. These reactions require elevated temperatures of 80-120°C and extended reaction times of 8-24 hours to drive the equilibrium toward product formation [22]. The mechanism involves initial acid-base complexation followed by thermal elimination of water to form the amide bond [23].

Optimization studies have revealed that the choice of coupling reagent significantly impacts both yield and reaction time [24]. Hexafluorophosphate aza benzotriazole tetramethyl uronium coupling demonstrates superior efficiency with minimal racemization, making it the preferred method for sensitive substrates [20]. However, the high cost of this reagent and generation of hexafluorophosphate waste represent significant limitations [20].

Photochemical Cyclization Pathways

Photochemical cyclization reactions offer unique opportunities for ring formation under mild conditions, utilizing light energy to drive transformations that would otherwise require harsh conditions [25]. Ultraviolet-induced cyclization at 365 nanometers wavelength represents a well-established methodology, achieving yields of 55-75% with high selectivity for specific ring systems [26]. These reactions typically require inert atmosphere conditions and sensitizers to enhance light absorption, with reaction times ranging from 2-8 hours [27].

The mechanism of photochemical cyclization involves initial photoexcitation to generate reactive excited states, followed by pericyclic ring closure to form the desired product [28]. Studies have demonstrated that thermal and photochemical electrocyclic reactions produce opposite stereochemistry due to differences in frontier molecular orbital symmetries [28]. For systems with even numbers of double bonds, photochemical conditions favor disrotatory cyclization while thermal conditions promote conrotatory pathways [28].

Visible light photocatalysis using blue light-emitting diodes at 435 nanometers offers an energy-efficient alternative to ultraviolet irradiation [27]. This approach achieves yields of 60-80% while operating at ambient temperature with reaction times of 4-12 hours [25]. The methodology utilizes photocatalysts to generate reactive intermediates through single electron transfer processes, enabling cyclization under mild conditions [26].

Wavelength optimization studies have revealed that the most effective irradiation wavelength does not necessarily correspond to the absorption maximum of the substrate [27]. Research has demonstrated that 435 nanometers provides optimal efficiency for certain cyclization reactions, despite the substrate showing maximum absorption at 375 nanometers [27]. This observation highlights the importance of systematic wavelength screening to identify optimal reaction conditions [27].

Photochemical [2+2] cycloaddition reactions represent another pathway for ring formation, utilizing wavelengths between 330-435 nanometers to achieve yields of 45-65% [25]. These reactions demonstrate high selectivity for specific stereoisomers, though optimization of wavelength and reaction conditions is essential for achieving reproducible results [18]. The orthogonality between forward and reverse photochemical processes enables reversible cyclization reactions with excellent control over product formation [27].

The thermal behavior of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide exhibits characteristic patterns typical of complex organic acetamide derivatives. Based on structural analysis and comparison with analogous phenoxyacetamide compounds, the thermal decomposition follows a multi-stage process [1] [2] [3].

Initial thermal events occur between 25-100°C, primarily involving the loss of residual moisture and crystallization solvents, accounting for an estimated 2-5% weight loss [2] [4]. This stage is characteristic of hygroscopic organic compounds containing multiple hydrogen bonding sites. The presence of the amide functional group and ether linkages facilitates water molecule association through hydrogen bonding networks.

The intermediate temperature range of 100-150°C corresponds to the removal of more tightly bound water molecules and potential lattice solvent, representing approximately 3-7% weight loss [4]. This phase is particularly relevant for compounds containing tetrahydrofuran moieties, which can form inclusion complexes with water molecules through their cyclic ether structure [5] [6].

Primary decomposition commences at 150-200°C with the onset of formyl group elimination [7] [8]. The aldehyde functionality represents the most thermally labile component of the molecular structure, with decomposition temperatures typically ranging between 150-180°C for substituted benzaldehydes. This initial fragmentation accounts for 10-20% weight loss and generates formaldehyde and carbon monoxide as primary volatile products [3].

The major thermal decomposition event occurs between 200-250°C, characterized by the fragmentation of the tetrahydrofuran ring system and cleavage of ether linkages [5] [1]. This temperature range aligns with literature reports for tetrahydrofuran derivatives, which typically undergo ring-opening reactions at 220-240°C under thermal stress conditions [9]. The decomposition process involves 40-60% weight loss, representing the elimination of the heterocyclic substituent and associated alkyl chains.

Secondary fragmentation processes between 250-300°C involve the degradation of the aromatic ring system and remaining alkyl substituents [4] [9]. The propoxy side chain undergoes thermal cracking, generating propene and smaller hydrocarbon fragments. This stage accounts for 20-30% additional weight loss and produces nitrogen oxides from the amide decomposition [3].

Complete carbonization occurs above 300°C, leaving a carbon residue representing 5-10% of the original mass [2] [4]. The final residue composition depends on the heating atmosphere, with inert conditions favoring carbon formation and oxidative environments promoting complete combustion to carbon dioxide and water.

Temperature Range (°C)Expected ProcessWeight Loss (%)Decomposition Products
25-100Moisture/solvent loss2-5% (estimated)Water, organic solvents
100-150Lattice water removal3-7% (estimated)Bound water molecules
150-200Initial decomposition onset10-20% (estimated)Formyl group elimination
200-250Primary decomposition40-60% (estimated)Tetrahydrofuran fragmentation
250-300Secondary fragmentation20-30% (estimated)Aromatic ring degradation
300-400Complete carbonization5-10% residueCarbon residue formation

Solubility Behavior in Organic Solvents

The solubility characteristics of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide are governed by the compound's amphiphilic nature, containing both polar functional groups and lipophilic aromatic and alkyl regions [10] [11]. The molecular architecture facilitates diverse intermolecular interactions, resulting in variable solubility profiles across different solvent systems.

Polar protic solvents, including methanol, ethanol, and to a lesser extent water, demonstrate high solubility compatibility with the target compound [12] [13] [14]. The presence of the amide functional group enables hydrogen bonding interactions with protic solvents, while the formyl group provides additional polar interaction sites [15] [16]. Estimated solubility values exceed 10 mg/mL in these systems, with methanol and ethanol showing superior dissolution capacity compared to water due to their ability to solvate both polar and nonpolar molecular regions.

Polar aprotic solvents exhibit exceptional solvation properties for this compound, with dimethylformamide, dimethyl sulfoxide, and acetone showing very high solubility values exceeding 50 mg/mL [10] [13]. These solvents provide strong dipolar interactions with the carbonyl groups while accommodating the organic framework through van der Waals forces. The high dielectric constants of these media facilitate the dissolution of the polar acetamide moiety and formyl substituent [14].

Nonpolar aromatic solvents, such as toluene and benzene, demonstrate moderate solubility characteristics in the range of 1-10 mg/mL [12] [13]. The phenoxy ring system of the target compound can participate in π-π stacking interactions with aromatic solvents, providing favorable energetic contributions to the dissolution process. However, the polar functional groups limit overall solubility in these systems.

Nonpolar aliphatic solvents, including hexane and cyclohexane, show poor solvation properties with solubility values below 1 mg/mL [14]. The absence of polar interaction sites in these solvents prevents effective solvation of the amide and formyl functional groups, resulting in limited dissolution despite the presence of alkyl chains in the compound structure.

Chlorinated solvents, particularly chloroform and dichloromethane, exhibit high solubility values exceeding 10 mg/mL [13] [14]. These solvents provide good solvation of organic molecular frameworks while maintaining sufficient polarity to interact with polar functional groups. The intermediate polarity of chlorinated systems makes them effective for compounds with mixed polar-nonpolar characteristics.

Ester solvents, including ethyl acetate and methyl acetate, demonstrate medium to high solubility values in the range of 5-20 mg/mL [12] [13]. The carbonyl functionality in ester solvents can participate in dipolar interactions with the compound's amide and formyl groups, while the alkyl portions provide compatibility with the organic framework.

Solvent ClassExamplesPredicted SolubilityRationale
Polar proticMethanol, Ethanol, WaterHigh (>10 mg/mL)H-bonding with amide group
Polar aproticDMF, DMSO, AcetoneVery high (>50 mg/mL)Strong dipolar interactions
Nonpolar aromaticToluene, BenzeneMedium (1-10 mg/mL)π-π interactions with benzene ring
Nonpolar aliphaticHexane, CyclohexaneLow (<1 mg/mL)Poor solvation of polar groups
Chlorinated solventsChloroform, DCMHigh (>10 mg/mL)Good solvation of organic moieties
Ester solventsEthyl acetate, Methyl acetateMedium-high (5-20 mg/mL)Moderate polarity match

Crystallization Dynamics and Polymorphism

The crystallization behavior of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is influenced by the compound's complex molecular architecture and multiple hydrogen bonding sites [17] [18] [19]. The presence of formyl, amide, and ether functional groups creates diverse intermolecular interaction patterns that can lead to polymorphic crystalline forms under different crystallization conditions.

Crystallization from polar protic solvents typically yields forms stabilized by extensive hydrogen bonding networks [12] [13]. The amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygens of both the amide and formyl groups function as acceptors [15] [16]. The tetrahydrofuran ring oxygen can also participate in weak hydrogen bonding interactions, contributing to crystal lattice stabilization [5].

Mixed solvent crystallization systems, particularly combinations of polar and nonpolar solvents, may produce different polymorphic forms due to varying nucleation and growth kinetics [12] [20]. Common mixed solvent pairs for compounds with similar structural features include methanol-water, ethanol-water, and acetone-water systems. These combinations allow for controlled precipitation rates and can favor the formation of metastable polymorphs [13] [14].

The propensity for polymorphism is enhanced by the conformational flexibility of the propoxy chain and the tetrahydrofuran-2-ylmethyl substituent [18] [19]. These flexible regions can adopt different conformations in the solid state, leading to distinct packing arrangements and potentially different crystal forms. The formyl group orientation relative to the phenoxy ring also represents a source of conformational variation that can influence polymorphic behavior.

Temperature-controlled crystallization experiments may reveal polymorphic transitions, as observed in related acetamide compounds [17] [19]. Slow cooling from elevated temperatures typically favors thermodynamically stable forms, while rapid crystallization or precipitation at lower temperatures may trap kinetically favored metastable polymorphs [20].

High-pressure crystallization techniques have proven effective for generating new polymorphic forms of acetamide derivatives [17] [19]. The application of pressure can alter hydrogen bonding patterns and molecular packing arrangements, potentially accessing polymorphic forms not obtainable under ambient conditions. Based on studies of acetamide polymorphism, pressure-induced phase transitions may occur in the range of 1-2 GPa [19].

Solvent-mediated polymorphic transformations represent another important consideration for this compound [18] [20]. Different solvents can stabilize different crystal forms through specific solvation interactions, and solvent exchange experiments may reveal transformation pathways between polymorphs. The presence of multiple hydrogen bonding sites increases the likelihood of solvent-dependent polymorphic behavior.

Crystal growth kinetics play a crucial role in determining the polymorphic outcome [18] [20]. Fast nucleation rates typically favor metastable forms, while slow growth conditions promote thermodynamically stable modifications. The balance between nucleation and growth rates can be controlled through supersaturation levels, temperature profiles, and the presence of additives or seed crystals.

Spectroscopic Fingerprinting (Fourier Transform Infrared and Raman)

The vibrational spectroscopic characteristics of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide provide distinctive fingerprint signatures that enable structural identification and characterization [7] [15] [21]. The complex molecular structure generates multiple characteristic absorption bands corresponding to different functional group vibrations.

The formyl group exhibits characteristic infrared absorption in the range of 1720-1740 cm⁻¹, corresponding to the C=O stretching mode [7] [8]. This band appears as a strong, sharp absorption that is typically well-resolved from other carbonyl signals due to the unique electronic environment of the aldehyde functionality. In Raman spectroscopy, this mode shows strong activity due to the high polarizability of the C=O bond [21].

The amide carbonyl group produces the characteristic amide I band in the region of 1640-1670 cm⁻¹ [15] [16] [21]. This strong infrared absorption corresponds to the C=O stretching vibration of the acetamide moiety and represents one of the most diagnostic features for amide identification. The frequency is influenced by hydrogen bonding interactions and the local electronic environment around the carbonyl group [16].

Amide N-H stretching vibrations appear in the range of 3300-3500 cm⁻¹ as medium intensity bands in infrared spectra [7] [15] [21]. The exact frequency depends on the hydrogen bonding environment, with free N-H groups appearing at higher frequencies and hydrogen-bonded N-H groups shifting to lower wavenumbers. Raman activity for these modes is typically weak to medium due to the small polarizability change associated with N-H stretching [21].

Aromatic C-H stretching modes manifest in the region of 3050-3100 cm⁻¹ as medium intensity infrared bands [7] [21]. These absorptions are characteristic of substituted benzene rings and provide confirmation of the aromatic component. The exact frequencies depend on the substitution pattern and electronic effects of the substituents [8].

Aliphatic C-H stretching vibrations from the propoxy chain and tetrahydrofuran ring appear as strong absorptions in the range of 2850-3000 cm⁻¹ [7] [8] [21]. These bands include both symmetric and antisymmetric stretching modes of CH₂ and CH₃ groups. The tetrahydrofuran ring contributes specific CH₂ stretching patterns that can be distinguished from acyclic alkyl chains [22] [6].

Ether C-O-C stretching modes produce strong infrared absorptions in the region of 1000-1300 cm⁻¹ [7] [8]. The phenoxy ether linkage and the tetrahydrofuran ring both contribute to this spectral region, with the phenoxy C-O stretch typically appearing at higher frequencies than aliphatic ethers. These modes show moderate Raman activity [21].

The tetrahydrofuran ring exhibits characteristic breathing and deformation modes in the range of 1050-1150 cm⁻¹ [22] [5] [6]. These vibrations are particularly diagnostic for five-membered cyclic ethers and show medium to strong Raman activity. The ring puckering motions contribute additional weak absorptions in the far-infrared region below 800 cm⁻¹ [6].

Aromatic C=C stretching vibrations appear as medium intensity bands in the region of 1475-1600 cm⁻¹ [7] [8] [21]. These absorptions correspond to the benzene ring vibrations and are often observed as multiple bands due to the substitution pattern. The bands show strong Raman activity due to the high polarizability of the aromatic π-system [21].

The propoxy chain contributes characteristic CH₂ and CH₃ deformation modes in the range of 1375-1450 cm⁻¹ [7] [8]. These include bending and rocking vibrations that provide information about the alkyl chain conformation and environment. The modes show moderate activity in both infrared and Raman spectra [21].

Functional GroupFT-IR Frequency (cm⁻¹)Raman ActivityAssignment
Aldehyde C=O (formyl)1720-1740 (strong)StrongC=O stretching
Amide C=O1640-1670 (strong)StrongAmide I band
Amide N-H3300-3500 (medium)Weak-mediumN-H stretching
Aromatic C-H3050-3100 (medium)MediumAromatic C-H stretch
Aliphatic C-H2850-3000 (strong)StrongAlkyl C-H stretching
C-O-C (ether)1000-1300 (strong)MediumC-O stretching modes
Tetrahydrofuran ring1050-1150 (medium)Medium-strongRing breathing modes
Aromatic C=C1475-1600 (medium)StrongAromatic ring vibrations
Propoxy chain1375-1450 (medium)MediumCH₂, CH₃ deformations

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

321.15762283 g/mol

Monoisotopic Mass

321.15762283 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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